Single-Pill Combination vs. Monotherapies in Severe Hypertension
In the randomized, double-blind TEAMSTA Severe HTN trial (N=858 patients with baseline SBP/DBP ≥180/95 mm Hg), the telmisartan/amlodipine single-pill combination produced a mean seated trough cuff SBP/DBP reduction of -47.5 mm Hg / -18.7 mm Hg at 8 weeks, compared to -36.0 mm Hg / -16.1 mm Hg for telmisartan monotherapy and -40.3 mm Hg / -17.2 mm Hg for amlodipine monotherapy [1]. The SPC also demonstrated lower treatment-related adverse events (12.6%) versus amlodipine monotherapy (16.4%), with numerically reduced peripheral edema incidence [1].
| Evidence Dimension | Mean change in seated trough cuff blood pressure from baseline at 8 weeks |
|---|---|
| Target Compound Data | SBP: -47.5 mm Hg; DBP: -18.7 mm Hg |
| Comparator Or Baseline | Telmisartan monotherapy (SBP: -36.0 mm Hg; DBP: -16.1 mm Hg); Amlodipine monotherapy (SBP: -40.3 mm Hg; DBP: -17.2 mm Hg) |
| Quantified Difference | ΔSBP: -11.5 mm Hg vs telmisartan (P<.0001); -7.2 mm Hg vs amlodipine (P=.0002); ΔDBP: -2.6 mm Hg vs telmisartan; -1.5 mm Hg vs amlodipine |
| Conditions | 8-week randomized, double-blind, controlled trial; patients with severe hypertension (SBP/DBP ≥180/95 mm Hg); N=858 |
Why This Matters
This demonstrates superior antihypertensive efficacy of the combination versus either monotherapy in a severe hypertension population requiring aggressive BP lowering, supporting procurement for clinical settings managing treatment-resistant or severely hypertensive patients.
- [1] Neutel JM, Mancia G, Black HR, et al. Single-pill combination of telmisartan/amlodipine in patients with severe hypertension: results from the TEAMSTA severe HTN study. J Clin Hypertens (Greenwich). 2012 Apr;14(4):206-15. doi: 10.1111/j.1751-7176.2012.00595.x. PMID: 22458741; PMCID: PMC8108787. View Source
